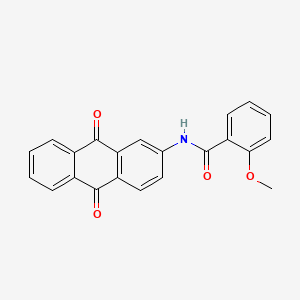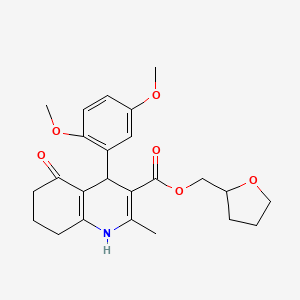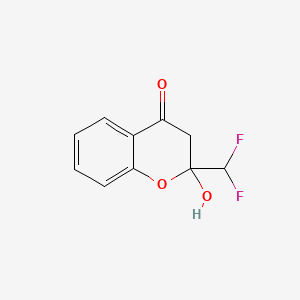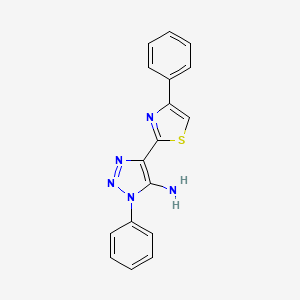
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide, also known as DAMPA, is a compound that has been extensively studied for its potential applications in scientific research. DAMPA is a selective antagonist of the AMPA subtype of glutamate receptors, which are involved in the regulation of synaptic plasticity and memory formation. In
科学研究应用
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide has been used extensively in scientific research to study the role of AMPA receptors in synaptic plasticity and memory formation. It has been shown to block the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide has also been used to study the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
作用机制
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and AMPA receptors are involved in the fast synaptic transmission of glutamate. By blocking the activation of AMPA receptors, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide reduces the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of LTP.
Biochemical and Physiological Effects
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude of excitatory postsynaptic potentials (EPSPs) in hippocampal neurons, indicating that it blocks the activation of AMPA receptors. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide has also been shown to reduce the frequency of miniature EPSPs, indicating that it reduces the release of glutamate from presynaptic terminals.
实验室实验的优点和局限性
One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide in lab experiments is that it is a selective antagonist of the AMPA subtype of glutamate receptors. This allows researchers to study the specific role of AMPA receptors in synaptic plasticity and memory formation. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide is that it has a relatively short half-life, which can make it difficult to use in long-term experiments.
未来方向
There are several future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide. One area of research is to study the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is to develop more selective AMPA receptor antagonists that can be used in long-term experiments. Finally, researchers may also investigate the potential therapeutic applications of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide in the treatment of neurological disorders.
合成方法
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with 9,10-anthraquinone in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide in high yield and purity.
属性
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-27-19-9-5-4-8-17(19)22(26)23-13-10-11-16-18(12-13)21(25)15-7-3-2-6-14(15)20(16)24/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNJTHUIFNTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5236863.png)


![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)
![3-[(2-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5236893.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5236900.png)

![N-(3-isoxazolylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5236910.png)

![1-{[1-({6-[butyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5236925.png)
![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5236939.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)